molecular formula C15H10F5NO B14213506 2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 831243-05-1

2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14213506
CAS No.: 831243-05-1
M. Wt: 315.24 g/mol
InChI Key: ASQCVQIRERNACC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core substituted with dimethyl and pentafluoroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dimethylcyclohexa-2,4-dien-1-one with pentafluoroaniline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures would be implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the pentafluoroanilino group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

831243-05-1

Molecular Formula

C15H10F5NO

Molecular Weight

315.24 g/mol

IUPAC Name

2,4-dimethyl-6-[(2,3,4,5,6-pentafluorophenyl)iminomethyl]phenol

InChI

InChI=1S/C15H10F5NO/c1-6-3-7(2)15(22)8(4-6)5-21-14-12(19)10(17)9(16)11(18)13(14)20/h3-5,22H,1-2H3

InChI Key

ASQCVQIRERNACC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F)O)C

Origin of Product

United States

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